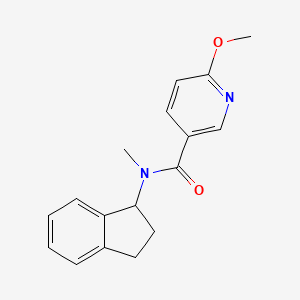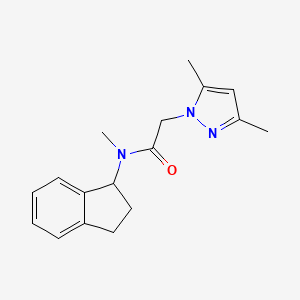
(2-Ethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone is a chemical compound that has garnered significant interest in the scientific community due to its potential application in various fields. This compound is also known as EPM and has been studied extensively for its unique properties and potential uses.
作用機序
The mechanism of action of EPM is not fully understood, but it is believed to act on the opioid system in the brain, which is responsible for pain regulation. It has been shown to bind to the mu-opioid receptor, which is the primary target for most opioid analgesics. Additionally, EPM has been found to have an effect on the release of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and physiological effects:
EPM has been found to have significant effects on the central nervous system, including analgesic, anti-inflammatory, and anxiolytic properties. It has also been shown to have a positive effect on mood and behavior, making it a potential candidate for the treatment of depression and anxiety disorders.
実験室実験の利点と制限
One of the main advantages of EPM is its potency and specificity, making it an ideal candidate for use in laboratory experiments. Additionally, its unique properties make it a promising target for the development of new drugs. However, the limited availability of EPM and its high cost may limit its use in some experiments.
将来の方向性
There are several potential future directions for the study of EPM. One area of interest is the development of new pain relievers based on the structure of EPM. Additionally, further research is needed to fully understand the mechanism of action of EPM and its potential use in the treatment of neurological disorders. Finally, the development of new synthesis methods for EPM may make it more widely available for use in laboratory experiments.
合成法
The synthesis of EPM involves a multi-step process that includes the reaction of 2-ethylpiperidine with 2-bromo-6-methylpyridine, followed by the reduction of the resulting intermediate with sodium borohydride. This process results in the formation of EPM in high yield and purity.
科学的研究の応用
EPM has been studied for its potential use in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain relievers. Additionally, EPM has been shown to have significant effects on the central nervous system, making it a promising target for the treatment of neurological disorders.
特性
IUPAC Name |
(2-ethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-12-8-4-5-10-16(12)14(17)13-9-6-7-11(2)15-13/h6-7,9,12H,3-5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIFMOGKEQAIAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Chlorophenyl)methyl]-5-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B7493420.png)
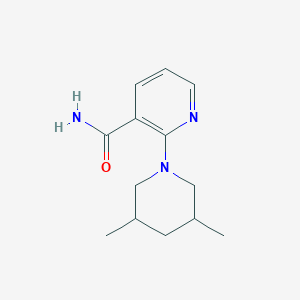
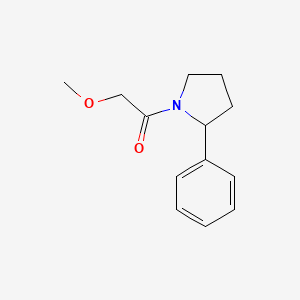


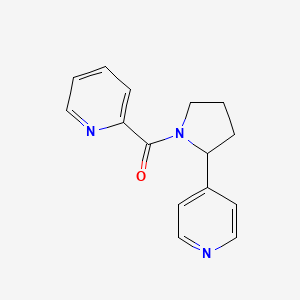

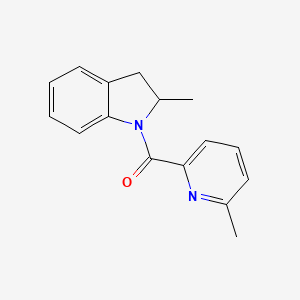
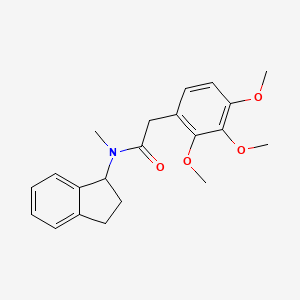

![1-[4-(2,6-Dimethylmorpholine-4-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493492.png)
